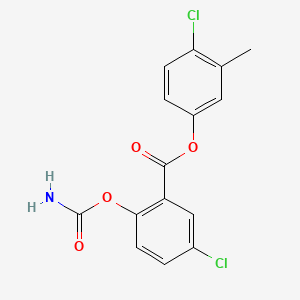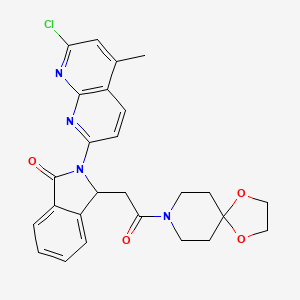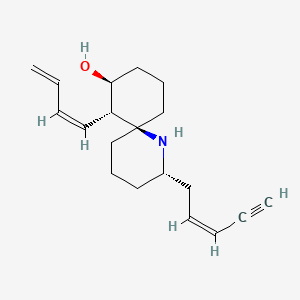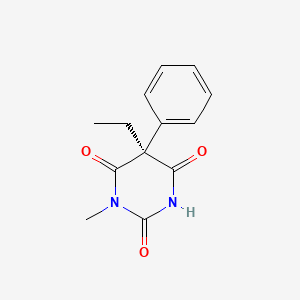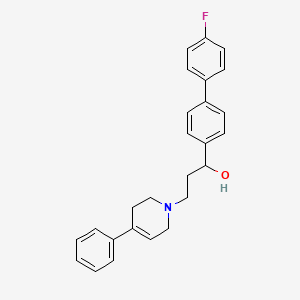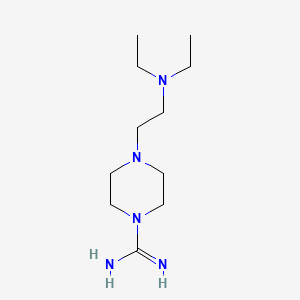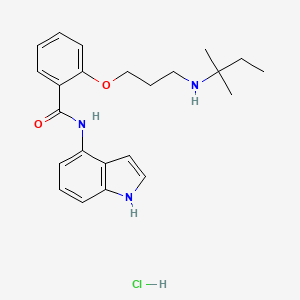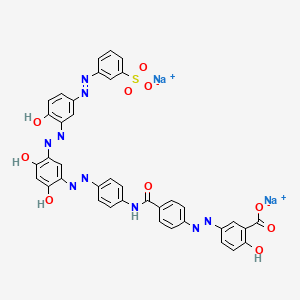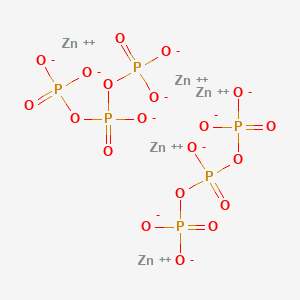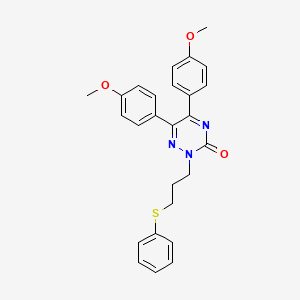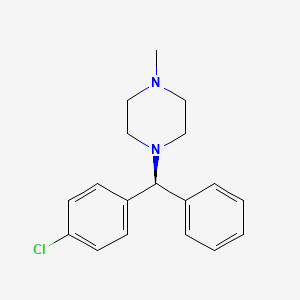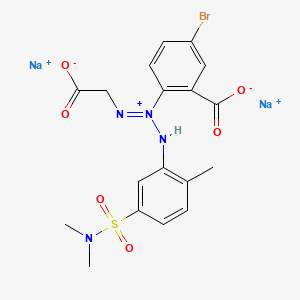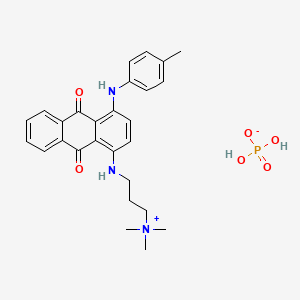
1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl decanoate is an organic compound with a complex structure that includes a decanoate ester, a phenyl group, and a propenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl decanoate typically involves esterification reactions. One common method involves the reaction of 1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propanol with decanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques such as distillation and crystallization ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl decanoate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic compounds.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohols.
Substitution: Various esters or acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl decanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl decanoate exerts its effects involves interactions with various molecular targets. The phenyl group can interact with aromatic receptors, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and result in specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate
- Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)-
- Cyclopropanecarboxylic acid, 3-(3-methoxy-2-methyl-3-oxo-1-propenyl)-2,2-dimethyl-
Uniqueness
1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl decanoate is unique due to its longer decanoate ester chain, which can influence its solubility, reactivity, and biological activity compared to similar compounds with shorter ester chains or different functional groups.
Eigenschaften
CAS-Nummer |
84006-32-6 |
|---|---|
Molekularformel |
C23H34O4 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
3-[(E)-3-phenylprop-2-enoyl]oxybutan-2-yl decanoate |
InChI |
InChI=1S/C23H34O4/c1-4-5-6-7-8-9-13-16-22(24)26-19(2)20(3)27-23(25)18-17-21-14-11-10-12-15-21/h10-12,14-15,17-20H,4-9,13,16H2,1-3H3/b18-17+ |
InChI-Schlüssel |
NXXSHSNTDLCUKS-ISLYRVAYSA-N |
Isomerische SMILES |
CCCCCCCCCC(=O)OC(C)C(C)OC(=O)/C=C/C1=CC=CC=C1 |
Kanonische SMILES |
CCCCCCCCCC(=O)OC(C)C(C)OC(=O)C=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



